1-(4-Amino-1H-imidazol-5-yl)ethan-1-one
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Overview
Description
1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by further functionalization to introduce the amino and ethanone groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
1-(4-Amino-1H-imidazol-5-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-4-yl)ethan-1-one: Similar in structure but lacks the amino group, leading to different chemical and biological properties.
4-Amino-1H-imidazole-5-carboxamide: Contains a carboxamide group instead of the ethanone group, affecting its reactivity and applications.
Uniqueness
1-(4-Amino-1H-imidazol-5-yl)ethan-1-one is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(4-amino-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-3(9)4-5(6)8-2-7-4/h2H,6H2,1H3,(H,7,8) |
InChI Key |
WBLLAILNZHOYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
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